

Technical Support Center: SR2640 Hydrochloride for In Vivo Administration

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Compound of Interest

Compound Name: SR2640 hydrochloride

Cat. No.: B2447785

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Frequently Asked Questions (FAQs)

Q1: What is **SR2640 hydrochloride** and what is its mechanism of action?

SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] By blocking these receptors, it inhibits the inflammatory signaling cascade mediated by cysteinyl leukotrienes, which are key players in conditions like asthma.[1][2]

Q2: What is the solubility of **SR2640 hydrochloride**?

SR2640 hydrochloride is soluble in Dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol. This low aqueous solubility presents a challenge for in vivo administration and necessitates the use of a suitable vehicle.

Q3: What is the recommended vehicle for oral administration of **SR2640 hydrochloride**?

For oral administration, a suspension of **SR2640 hydrochloride** in an aqueous vehicle containing a suspending agent is recommended. A commonly used and effective vehicle is a 0.5% to 1.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na).[3] This creates a homogenous suspension that allows for consistent dosing.

Q4: Can **SR2640 hydrochloride** be administered via other routes, such as intraperitoneal (IP) or intravenous (IV)?

While oral administration is common, IP or IV routes may be considered. However, due to its poor water solubility, these routes require more complex formulations. For IP injections, a suspension in a vehicle like 0.5% CMC-Na can be used, but care must be taken to ensure sterility and to avoid peritoneal irritation. For IV administration, a solution is preferred to prevent embolism. This typically involves the use of co-solvents like DMSO, polyethylene glycol 400 (PEG400), or propylene glycol, often in combination with surfactants. It is critical to ensure the final concentration of organic solvents is within tolerable limits for the animal model.

Q5: How should I store the **SR2640 hydrochloride** powder and its formulations?

SR2640 hydrochloride powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C for several months.^[1] Aqueous suspensions, such as those made with CMC-Na, are generally unstable and should be prepared fresh before each experiment to ensure accurate dosing and to prevent microbial growth.^[4]

Quantitative Data

The following tables provide a summary of the known physicochemical properties and formulation components for **SR2640 hydrochloride**.

Table 1: Physicochemical Properties of **SR2640 Hydrochloride**

Property	Value	Source
Molecular Formula	C ₂₃ H ₁₈ N ₂ O ₃ ·HCl	
Molecular Weight	406.87 g/mol	
Appearance	White to off-white solid	N/A
Solubility (DMSO)	≥ 50 mM	^[5]
Solubility (Water)	Insoluble	N/A
Solubility (Ethanol)	Insoluble	N/A

Table 2: Recommended Vehicle Composition for Oral Administration

Component	Role	Recommended Concentration
SR2640 Hydrochloride	Active Pharmaceutical Ingredient	Target dose-dependent
Sodium Carboxymethylcellulose (CMC-Na)	Suspending Agent	0.5% - 1.5% (w/v)
Sterile Water for Injection	Vehicle	q.s. to final volume

Experimental Protocols

Protocol 1: Preparation of **SR2640 Hydrochloride** Suspension for Oral Gavage (10 mg/mL in 10 mL of 0.5% CMC-Na)

- Prepare the 0.5% CMC-Na Vehicle:
 - Weigh 50 mg of CMC-Na powder.
 - In a sterile beaker, add the CMC-Na to 10 mL of sterile water while stirring continuously with a magnetic stirrer.
 - Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take 1-2 hours.
- Prepare the **SR2640 Hydrochloride** Suspension:
 - Weigh 100 mg of **SR2640 hydrochloride** powder.
 - In a separate sterile container, add a small amount of the prepared 0.5% CMC-Na vehicle to the **SR2640 hydrochloride** powder to create a smooth paste. This pre-wetting step is crucial for preventing clumping.
 - Gradually add the remaining 0.5% CMC-Na vehicle to the paste while vortexing or stirring continuously to ensure a homogenous suspension.

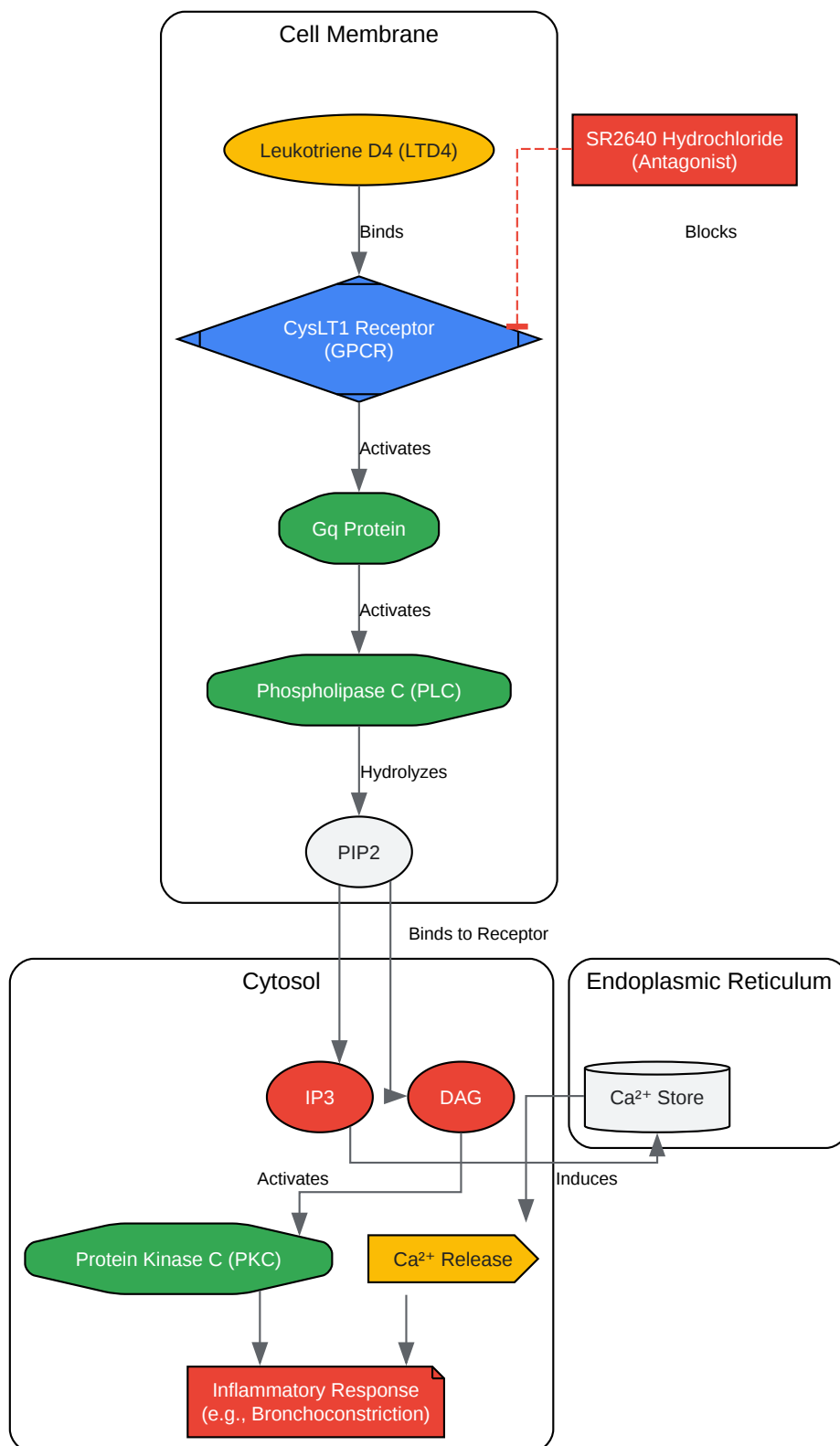
- For optimal particle dispersion, sonicate the suspension for 10-15 minutes in a water bath sonicator.
- Administration:
 - Immediately before administration, vortex the suspension to ensure uniformity.
 - Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitation or aggregation in the suspension.	- Incomplete dissolution of CMC-Na. - Improper wetting of the SR2640 hydrochloride powder. - Suspension prepared too far in advance.	- Ensure the CMC-Na is fully dissolved before adding the compound. - Create a smooth paste of the compound with a small amount of the vehicle before adding the full volume. - Prepare the suspension fresh before each use.
Difficulty in drawing a consistent volume of the suspension.	- High viscosity of the CMC-Na solution. - Clogging of the syringe needle.	- Use a lower concentration of CMC-Na (e.g., 0.5%). - Use a wider gauge needle for drawing and administering the suspension. - Ensure the suspension is well-mixed and free of large aggregates.
Animal distress during or after oral gavage (e.g., coughing, choking).	- Improper gavage technique leading to administration into the trachea. - Esophageal or stomach injury from the gavage needle.	- Ensure proper restraint of the animal to align the esophagus and trachea correctly. - Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. - Administer the suspension slowly and steadily. If resistance is met, do not force the needle.
High variability in experimental results.	- Inconsistent dosing due to an inhomogeneous suspension. - Instability of the compound in the vehicle.	- Vortex the suspension thoroughly immediately before drawing each dose. - Prepare the suspension fresh for each experiment to avoid degradation of the compound.

Visualizations

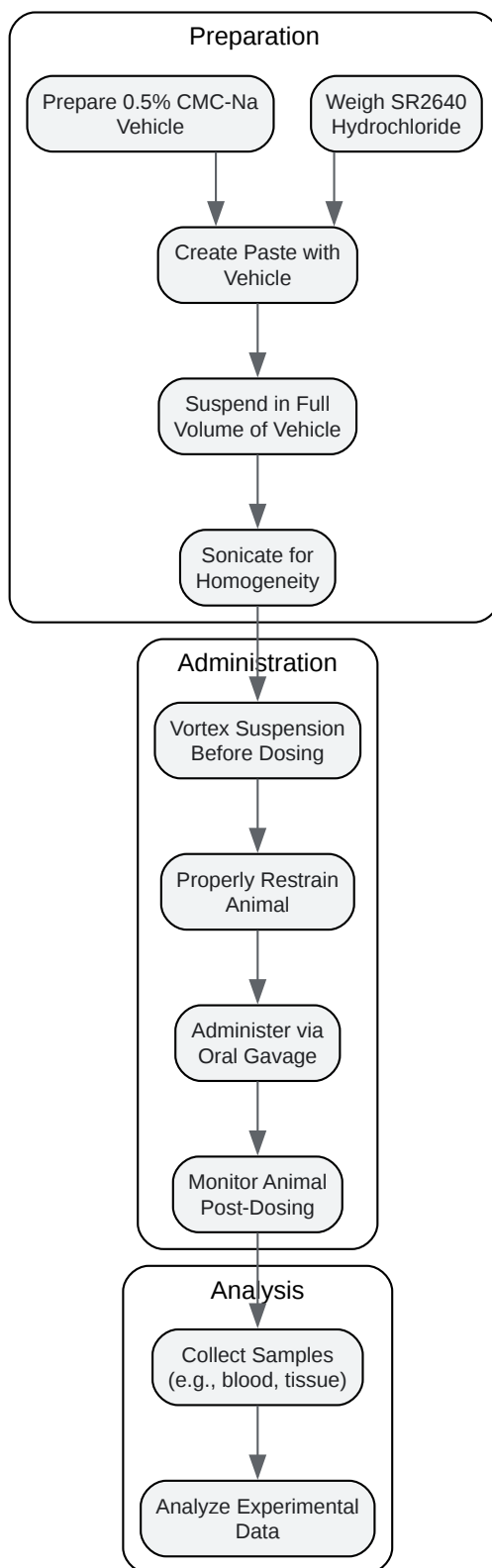
Leukotriene D4 (LTD4) Receptor Signaling Pathway



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Caption: Signaling pathway of Leukotriene D4 (LTD4) and the inhibitory action of **SR2640 hydrochloride**.

Experimental Workflow for In Vivo Administration



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Caption: A typical experimental workflow for the in vivo oral administration of **SR2640 hydrochloride**.

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